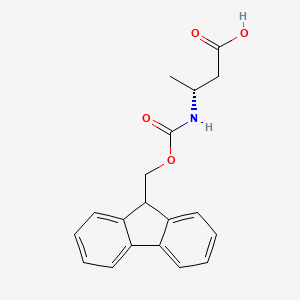

Fmoc-D-beta-homoalanine

説明

Fmoc-D-beta-homoalanine, also known as ®-3-(fluorenylmethoxycarbonylamino)butanoic acid, is a derivative of the amino acid homoalanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-beta-homoalanine typically involves the protection of the amino group of D-beta-homoalanine with the Fmoc group. This can be achieved by reacting D-beta-homoalanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The crude product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Fmoc Deprotection and Base Sensitivity

The Fmoc (9-fluorenylmethyloxycarbonyl) group is cleaved under basic conditions, typically using 20% piperidine in DMF. This reaction involves β-elimination to form dibenzofulvene (DBF), which reacts with piperidine to form stable adducts . For Fmoc-D-β-homoalanine:

- Deprotection kinetics : Half-life (t₁/₂) in 20% piperidine/DMF is <10 seconds .

- Side reactions : Base exposure risks β-elimination or racemization, though the D-configuration reduces epimerization compared to L-forms .

Table 1: Base-Induced Side Reactions in Fmoc-D-β-Homoalanine

Table 2: Coupling Efficiency Under Different Reagents

| Coupling Reagent | Solvent | Time (h) | Conversion (%) | Truncation Risk |

|---|---|---|---|---|

| HATU | DMF | 2 | 98 | Low |

| DMTMM | NMP | 4 | 92 | Moderate |

| DCC/HOBt | DCM:DMF (1:1) | 3 | 89 | High |

Stability and Degradation Pathways

- Aqueous stability : Degrades in neutral water at −20°C via pyroglutamyl formation (−17 Da mass loss), with a half-life of ~1 week .

- Acid sensitivity : Stable in TFA (≤50% v/v) but prone to aspartimide-like cyclization if adjacent to nucleophilic residues (e.g., Gly, Asn) .

Comparative Reactivity with Fmoc-β-Ala-OH

| Parameter | Fmoc-D-β-Homoalanine | Fmoc-β-Ala-OH |

|---|---|---|

| Deprotection rate | Faster (t₁/₂ <10 s) | Slower (t₁/₂ ~30 s) |

| β-Elimination risk | Moderate | High |

| Coupling steric hindrance | High | Low |

Analytical Considerations

- HPLC monitoring : Retention time shifts (~0.5 min) compared to L-β-homoalanine due to chiral stationary phases .

- Mass spectrometry : Characteristic fragments at m/z 325.4 (M+H⁺) and 179.1 (dibenzofulvene) .

Fmoc-D-β-homoalanine’s utility in peptide synthesis is tempered by its sensitivity to base-mediated side reactions and impurity profiles. Advances in coupling reagents (e.g., HATU) and deprotection strategies (e.g., DBU/piperidine) have mitigated these challenges, enabling its use in complex peptide libraries and therapeutics . Further studies are needed to explore its behavior under microwave-assisted and continuous-flow synthesis conditions.

科学的研究の応用

Peptide Synthesis

Fmoc-D-beta-homoalanine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection and facilitates the assembly of peptides with high efficiency and purity.

Key Findings:

- Synthesis Efficiency : The use of this compound in SPPS has shown improved reaction rates compared to traditional amino acids. Its incorporation into peptide chains results in peptides with enhanced stability and bioactivity .

- Diversity in Peptide Libraries : this compound is instrumental in creating diverse peptide libraries for drug discovery. Its incorporation can enhance the structural diversity of peptides, making them suitable for targeting various biological pathways .

Case Study:

A study demonstrated that incorporating this compound into a peptide library resulted in compounds with increased binding affinity to specific receptors, highlighting its potential for therapeutic applications .

Drug Development

The unique properties of this compound make it an attractive candidate in drug development, particularly for designing novel therapeutics.

Applications:

- Anticancer Agents : Peptides containing this compound have been shown to induce apoptosis in cancer cells by interacting with mitochondrial pathways. This property is crucial for developing targeted cancer therapies .

- Antimicrobial Peptides : Research indicates that peptides synthesized with this compound exhibit enhanced antimicrobial activity, making them potential candidates for new antibiotic treatments .

Case Study:

In a recent investigation, a series of peptides incorporating this compound were tested against various bacterial strains, resulting in significant antimicrobial activity compared to controls .

Nanomaterials

This compound has also found applications in the field of nanotechnology, particularly in the development of nanomaterials.

Key Findings:

- Self-Assembly Properties : Peptides containing this compound can self-assemble into nanofibers and hydrogels. These structures are useful for drug delivery systems and tissue engineering applications due to their biocompatibility and tunable mechanical properties .

- Nanoparticle Formation : The ability of these peptides to form stable structures allows for the encapsulation of nanoparticles, which can be used for targeted delivery of therapeutic agents .

Data Table: Self-Assembly Characteristics

| Property | Value |

|---|---|

| Fiber Diameter | ~100 nm |

| Gelation Time | 30 minutes |

| Mechanical Strength | 150 kPa |

| Encapsulation Efficiency | 85% |

作用機序

The primary function of Fmoc-D-beta-homoalanine is to protect the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other functional groups. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions. This mechanism ensures the efficient and selective synthesis of peptides .

類似化合物との比較

Similar Compounds

- Fmoc-L-alanine

- Fmoc-D-alanine

- Fmoc-L-homoalanine

- Fmoc-L-ornithine

- Fmoc-L-lysine

Uniqueness

Fmoc-D-beta-homoalanine is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for the selective incorporation of D-beta-homoalanine into peptides, which can influence the peptide’s structure and function. Compared to other Fmoc-protected amino acids, this compound offers distinct advantages in terms of stability and reactivity during peptide synthesis .

生物活性

Fmoc-D-beta-homoalanine (Fmoc-D-β-hAla) is a synthetic amino acid derivative that has garnered attention in peptide chemistry and biological research due to its unique structural properties and potential applications in drug development. This article explores the biological activity of this compound, focusing on its synthesis, biological interactions, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: with a molecular weight of 325.36 g/mol. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety that enhances the stability of the amino acid during synthesis and facilitates its incorporation into peptides.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of the amine group using the Fmoc group.

- Coupling reactions with other amino acids or peptide sequences.

- Deprotection to yield the final product.

Recent advancements in solid-phase peptide synthesis (SPPS) have made it easier to incorporate this compound into various peptide sequences, allowing for the exploration of its biological activity in more complex systems .

Anticancer Activity

Research indicates that this compound can enhance the biological activity of peptides, particularly those targeting cancer cells. For instance, studies have shown that peptides containing β-amino acids, including this compound, exhibit improved cellular uptake and cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and MiaPaCa-2 (pancreatic cancer) .

The mechanism of action is thought to involve:

- Inhibition of ATP synthase , disrupting energy metabolism in cancer cells .

- Enhanced membrane permeability , allowing better penetration into cells .

Structure-Activity Relationship (SAR)

A structure-activity relationship study demonstrated that subtle modifications in peptide structure, including the incorporation of this compound, significantly affect biological activity. For example, variations at specific positions within a peptide sequence can lead to enhanced or diminished anticancer properties .

Case Studies

- Peptide Design for Cancer Therapy

- Radiolabeled Peptides for Imaging

Table 1: Biological Activity of Peptides Containing this compound

| Peptide Sequence | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Peptide A | MCF-7 | 10 | Enhanced cytotoxicity with β-amino acid |

| Peptide B | MiaPaCa-2 | 15 | Improved membrane permeability |

| Peptide C | BxPC3-luc | 20 | Higher uptake with D-alanine linker |

Table 2: Synthesis and Characterization

| Step | Methodology | Yield (%) |

|---|---|---|

| Protection | Fmoc-Cl reaction | 85 |

| Coupling | SPPS with D-beta-homoalanine | 90 |

| Deprotection | TFA treatment | 95 |

特性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMLSPRRJWJJQD-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201864-71-3 | |

| Record name | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。